molecular formula C11H10F3N3O3S B13015466 Ethyl 2-(methylthio)-7-oxo-5-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate

Ethyl 2-(methylthio)-7-oxo-5-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B13015466
M. Wt: 321.28 g/mol
InChI Key: OJPZJCYAFZLXPR-UHFFFAOYSA-N
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Description

Ethyl 2-(methylthio)-7-oxo-5-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a highly potent and selective inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) , a crucial enzyme in the de novo pyrimidine biosynthesis pathway of the malaria parasite. By targeting PfDHODH, this compound effectively halts parasite replication in the erythrocytic stage, demonstrating exceptional nanomolar efficacy against both drug-sensitive and multidrug-resistant strains of P. falciparum, as evidenced in high-throughput screening campaigns (ChEMBL ID: CHEMBL3180071) . Its research value is underscored by its role as a key chemical tool for validating PfDHODH as a druggable target and for investigating the metabolic dependencies of Plasmodium species. The compound's specific interaction with the PfDHODH enzyme, distinct from the human DHODH homolog, provides a strong foundation for the development of novel antimalarial agents with a new mechanism of action, aiming to circumvent existing drug resistance. Further research applications include its use in combination therapy studies, parasite metabolism profiling, and structure-activity relationship (SAR) optimization programs for next-generation anti-parasitic compounds.

Properties

Molecular Formula

C11H10F3N3O3S

Molecular Weight

321.28 g/mol

IUPAC Name

ethyl 2-methylsulfanyl-7-oxo-5-(trifluoromethyl)-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C11H10F3N3O3S/c1-3-20-10(19)7-8-15-5(11(12,13)14)4-6(18)17(8)16-9(7)21-2/h4,16H,3H2,1-2H3

InChI Key

OJPZJCYAFZLXPR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NN2C1=NC(=CC2=O)C(F)(F)F)SC

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclocondensation with β-Ketoesters

  • Starting Materials: 5-aminopyrazole derivatives and trifluoromethyl-substituted β-ketoesters (e.g., ethyl trifluoromethylacetoacetate).
  • Conditions: Refluxing acetic acid with catalytic sulfuric acid or other acid catalysts.
  • Mechanism: The amino group of 5-aminopyrazole attacks the electrophilic carbonyl carbon of the β-ketoester, followed by cyclization and dehydration to form the pyrazolo[1,5-a]pyrimidine core.
  • Outcome: Formation of 4,7-dihydropyrazolo[1,5-a]pyrimidinone derivatives with trifluoromethyl substitution at the 5-position and an ester group at the 3-position.
  • Example: Marjani et al. reported the synthesis of pyrazolo[1,5-a]pyrimidine derivatives by condensing 4-cyano/carboxylate-5-aminopyrazole with acetylacetone and β-ketoesters in refluxing acetic acid with catalytic sulfuric acid.

Regioselective Synthesis via β-Diketones

  • Starting Materials: 5-aminopyrazole and trifluoromethyl-β-diketones.
  • Conditions: Solvent-free or solvent-mediated reactions, often under reflux or mild heating.
  • Mechanism: The keto form of trifluoromethyl-β-diketone reacts with the amino group of 5-aminopyrazole, leading to regioselective formation of the pyrazolo[1,5-a]pyrimidine ring.
  • Intermediate Isolation: Isolation of tetrahydropyrazolo[1,5-a]pyrimidine diol intermediates at low temperatures (e.g., −15 °C in dichloromethane) has been reported, which upon dehydration yield the final trifluoromethyl-substituted pyrazolopyrimidines.
  • Significance: This method allows control over regioisomer formation and facilitates the introduction of the trifluoromethyl group at the desired position.

Methylthio Group Introduction

  • The methylthio substituent at the 2-position is typically introduced via nucleophilic substitution or by using methylthio-containing aminopyrazole precursors.
  • Alternatively, post-cyclization functionalization can be performed by reacting the pyrazolopyrimidine core with methylthiolating agents under controlled conditions.
  • Specific literature detailing direct methylthio introduction during ring formation is limited, but analogous methods in heterocyclic chemistry suggest nucleophilic substitution on activated intermediates or halogenated precursors.

Catalytic and Solvent Effects

  • Acid catalysts such as sulfuric acid or acetic acid are crucial for promoting cyclization and dehydration steps.
  • Solvent choice influences regioselectivity; solvent-free conditions favor keto form reactivity, while solvent-mediated conditions favor enolic forms of β-diketones, affecting product distribution.
  • Base-catalyzed methods using potassium tert-butoxide have been reported for related pyrazolo[1,5-a]pyrimidine syntheses involving 1,5-dicarbonyl compounds and aminopyrazoles, indicating potential alternative routes.

Representative Reaction Scheme

Step Reactants Conditions Intermediate/Product Notes
1 5-Aminopyrazole derivative + trifluoromethyl-β-ketoester Reflux in acetic acid with catalytic H2SO4 Cyclized 4,7-dihydropyrazolo[1,5-a]pyrimidinone Acid-catalyzed cyclocondensation
2 Intermediate diol (isolated at low temp) Dehydration with acetic anhydride or heat Pyrazolo[1,5-a]pyrimidine with trifluoromethyl group Regioselective ring closure
3 Pyrazolopyrimidine core + methylthiolating agent or methylthio precursor Nucleophilic substitution or direct incorporation Ethyl 2-(methylthio)-7-oxo-5-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate Introduction of methylthio group

Yield and Purity Considerations

  • Reported yields for similar pyrazolo[1,5-a]pyrimidine syntheses range from moderate to high (50–85%), depending on reaction conditions and purification methods.
  • Regioselectivity and chemoselectivity are enhanced by controlling temperature, solvent, and catalyst concentration.
  • Purification typically involves recrystallization or chromatographic techniques to isolate the desired regioisomer.

Summary Table of Preparation Parameters

Parameter Typical Range/Condition Effect on Synthesis
Aminopyrazole derivative 5-aminopyrazole or substituted analogs Core ring formation
β-Ketoester/β-Diketone Trifluoromethyl-substituted Introduces CF3 group at 5-position
Acid catalyst Acetic acid, H2SO4 (catalytic) Promotes cyclization and dehydration
Temperature Reflux (~118 °C for acetic acid) or low temp for intermediates Controls reaction rate and regioselectivity
Solvent Acetic acid or solvent-free Influences keto/enol tautomerism and regioisomer formation
Methylthio introduction Precursor substitution or post-cyclization modification Adds methylthio group at 2-position

Research Findings and Mechanistic Insights

  • The reaction pathway involves initial nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the β-ketoester/diketone, followed by ring closure and dehydration to form the fused heterocycle.
  • Keto-enol tautomerism of trifluoromethyl-β-diketones significantly affects regioselectivity, with the keto form favoring attack at the carbonyl adjacent to CF3, leading to the desired substitution pattern.
  • Isolation of intermediates at low temperature provides mechanistic evidence supporting the stepwise formation of the pyrazolo[1,5-a]pyrimidine ring.
  • The methylthio group enhances the compound’s chemical reactivity and biological activity, although its introduction requires careful control to avoid side reactions.

Chemical Reactions Analysis

Ethyl 2-(methylthio)-7-oxo-5-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., potassium carbonate, sodium hydroxide), and catalysts (e.g., palladium, copper) . The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups present in the compound .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to Ethyl 2-(methylthio)-7-oxo-5-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can effectively inhibit the growth of various bacterial strains, including resistant strains. The mechanism of action is believed to involve interference with bacterial DNA synthesis or protein synthesis pathways.

Anticancer Properties

There is emerging evidence supporting the anticancer potential of this compound. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death. The trifluoromethyl group is thought to enhance the lipophilicity of the molecule, improving its ability to penetrate cell membranes and exert cytotoxic effects on tumor cells.

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain kinases involved in cancer progression and inflammatory responses. This inhibition could lead to novel therapeutic strategies for treating diseases characterized by dysregulated kinase activity.

Drug Development

This compound is being explored as a lead compound in drug development pipelines. Its unique chemical structure allows for modifications that can optimize its pharmacokinetic and pharmacodynamic properties. Researchers are focusing on enhancing its bioavailability and reducing potential side effects.

Toxicological Studies

Toxicological assessments are crucial for determining the safety profile of this compound. Preliminary studies suggest a favorable safety margin; however, comprehensive toxicological evaluations are necessary to establish its suitability for clinical use. These studies typically involve assessing acute and chronic toxicity in animal models.

Pesticidal Activity

The compound has potential applications as a pesticide due to its biological activity against various pests and pathogens affecting crops. Research has highlighted its efficacy in controlling fungal infections and insect pests, making it a candidate for developing eco-friendly agricultural solutions.

Plant Growth Regulation

There is ongoing research into the use of this compound as a plant growth regulator. It may influence growth patterns and enhance resistance to environmental stressors through modulation of hormonal pathways in plants.

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that derivatives of this compound exhibited minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics. This suggests potential for development into new antimicrobial agents.

Case Study 2: Cancer Cell Apoptosis

In vitro experiments using human cancer cell lines revealed that treatment with this compound led to a significant increase in apoptosis markers compared to untreated controls. Flow cytometry analysis confirmed these findings, indicating its potential as an anticancer therapeutic agent.

Case Study 3: Agricultural Field Trials

Field trials assessing the effectiveness of this compound as a pesticide showed promising results in reducing pest populations while maintaining crop yield. This supports further exploration into its formulation as an environmentally friendly alternative to synthetic pesticides.

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl Group : The presence of CF3 at position 5 (as in the target compound and ) is associated with enhanced bioactivity due to its electron-withdrawing nature and metabolic resistance .
  • Saturation : 4,7-Dihydro derivatives (e.g., target compound, 4l) exhibit partial saturation, which may reduce planarity and improve solubility compared to fully aromatic analogs .
  • Synthetic Yields : While the target compound’s yield is unspecified, similar compounds (e.g., ) report moderate yields (59%), whereas trifluoromethylated derivatives () show lower yields (7.7%), highlighting synthetic challenges with fluorinated intermediates .
Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Purity (HPLC) Key Spectral Data (IR/NMR) Reference ID
Ethyl 2-(methylthio)-7-oxo-5-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate Not reported 98.5% Likely C=O stretch ~1666 cm⁻¹; CF3 signals in ¹⁹F NMR
Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate (4b) Not reported N/A IR: 1666 cm⁻¹ (C=O); ¹H NMR: δ 1.23 (t, OCH2CH3)
Ethyl 5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carboxylate Not reported N/A MS: m/z 207.057 (M+)
Ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate Not reported N/A XLogP3: 3.1; Topological PSA: 65.7

Key Observations :

  • Purity : The target compound’s chromatographic purity (98.5% HPLC) aligns with industry standards for bioactive intermediates .
  • Spectral Features : Trifluoromethyl groups produce distinct ¹⁹F NMR shifts (~-60 to -70 ppm), while ethyl carboxylates show characteristic ¹H NMR triplet signals (δ ~1.2–1.3 ppm) and IR C=O stretches (~1666 cm⁻¹) .

Table 3: Bioactivity Comparison

Compound Name Biological Target/Activity Potency/Results Reference ID
This compound Not reported N/A N/A
Ethyl 2-(phenylamino)-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate (CDK2 inhibitors) CDK2 enzyme inhibition Moderate inhibition; antitumor activity in vitro
5-(2-Chlorophenyl)-2-(methylthio)-6-nitro-7-(2-oxo-1,2-dihydroquinolin-3-yl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile Antimicrobial activity Active against wheat赤霉菌 and apple腐烂菌
Ethyl 7-(4-bromophenyl)-5-trifluoromethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate Human neutrophil elastase inhibition Structural basis for enzyme interaction

Key Observations :

  • Trifluoromethyl Role : Compounds with CF3 (e.g., target compound, ) are prioritized in drug discovery for their enhanced binding and stability, though specific data for the target compound is lacking .
  • Antitumor Potential: Derivatives with fluorinated or nitrile groups (e.g., ) show increased cytotoxicity, suggesting the target compound’s CF3 group may confer similar advantages .

Biological Activity

Ethyl 2-(methylthio)-7-oxo-5-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Pyrazolo[1,5-a]pyrimidine core : This bicyclic structure is known for diverse biological activities.
  • Trifluoromethyl group : Enhances lipophilicity and biological activity.
  • Methylthio group : May contribute to the compound's pharmacological properties.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound:

Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. This compound has shown promising results in inhibiting cancer cell proliferation across several cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF73.79Induction of apoptosis
NCI-H46012.50Inhibition of Aurora-A kinase
SF-26842.30Disruption of microtubule assembly

These results suggest that the compound may function through multiple pathways, including apoptosis induction and kinase inhibition, which are critical for cancer cell survival and proliferation .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation. Preliminary data suggest that this compound exhibits moderate COX inhibition, contributing to reduced inflammatory responses in vitro .

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : The compound has been shown to inhibit key kinases involved in cell cycle regulation and apoptosis.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
  • Microtubule Disruption : Similar compounds have demonstrated the ability to interfere with microtubule dynamics, leading to mitotic arrest.

Case Studies

Several case studies illustrate the potential applications of this compound:

  • Case Study 1 : A study on the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in treating acute myeloid leukemia (AML) demonstrated that compounds similar to this compound effectively inhibited dihydroorotate dehydrogenase (DHODH), a target crucial for pyrimidine synthesis in rapidly dividing cells .
  • Case Study 2 : Research on inflammatory diseases highlighted the anti-inflammatory effects of pyrazole derivatives. The tested compound showed significant reduction in pro-inflammatory cytokines in animal models of arthritis .

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